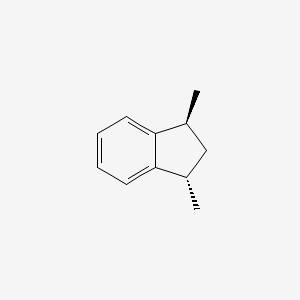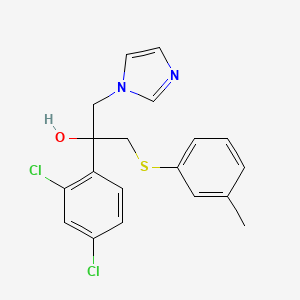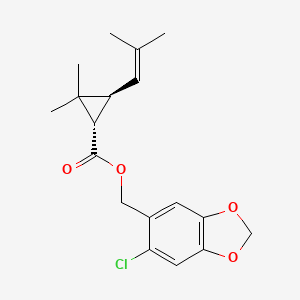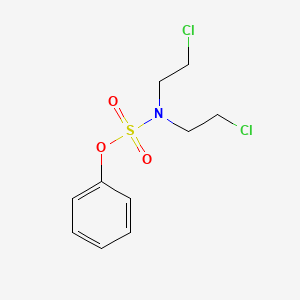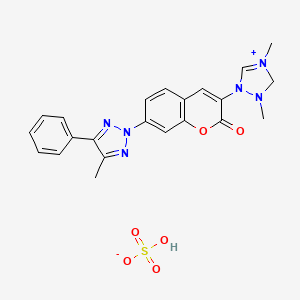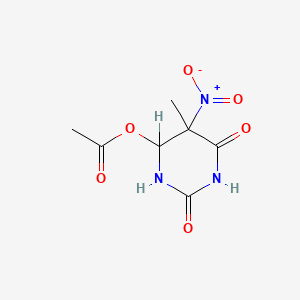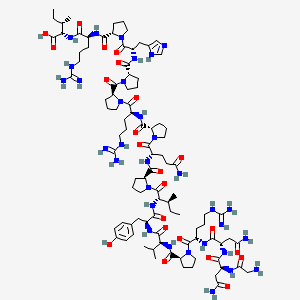
Apidaecin Ia
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apidaecin Ia is an antimicrobial peptide derived from the hemolymph of honeybees (Apis mellifera). It belongs to a family of proline-rich antimicrobial peptides known for their potent activity against Gram-negative bacteria. Unlike many traditional antibiotics, this compound operates through a unique mechanism that targets bacterial protein synthesis, making it a promising candidate for developing new antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions
Apidaecin Ia can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli. The bacteria are then cultured, and the peptide is extracted and purified from the bacterial cells .
化学反应分析
Types of Reactions
Apidaecin Ia primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are usually carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The primary product of these reactions is the this compound peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final active peptide .
科学研究应用
Apidaecin Ia has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
作用机制
Apidaecin Ia exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the translation termination step, causing ribosome stalling and queuing at stop codons. This unique mechanism leads to the production of aberrant proteins with C-terminal extensions, ultimately disrupting bacterial cell function .
相似化合物的比较
Similar Compounds
Drosocin: Another proline-rich antimicrobial peptide with similar activity against Gram-negative bacteria.
Oncocin: A peptide with a similar mechanism of action, targeting bacterial protein synthesis.
Bac7: A proline-rich peptide known for its antibacterial properties.
Uniqueness
Apidaecin Ia is unique in its specific targeting of the translation termination step in bacterial protein synthesis. This distinct mechanism sets it apart from other antimicrobial peptides, which typically target earlier stages of translation or disrupt bacterial membranes .
属性
CAS 编号 |
123081-48-1 |
|---|---|
分子式 |
C95H150N32O23 |
分子量 |
2108.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C95H150N32O23/c1-7-50(5)74(120-79(136)59(42-52-27-29-54(128)30-28-52)117-85(142)73(49(3)4)119-84(141)67-25-14-37-123(67)86(143)56(19-10-34-108-94(102)103)113-78(135)61(45-71(99)131)116-77(134)60(44-70(98)130)111-72(132)46-96)91(148)126-40-16-24-66(126)82(139)115-58(31-32-69(97)129)88(145)122-36-12-22-64(122)81(138)114-57(20-11-35-109-95(104)105)87(144)127-41-17-26-68(127)90(147)125-39-15-23-65(125)83(140)118-62(43-53-47-106-48-110-53)89(146)124-38-13-21-63(124)80(137)112-55(18-9-33-107-93(100)101)76(133)121-75(92(149)150)51(6)8-2/h27-30,47-51,55-68,73-75,128H,7-26,31-46,96H2,1-6H3,(H2,97,129)(H2,98,130)(H2,99,131)(H,106,110)(H,111,132)(H,112,137)(H,113,135)(H,114,138)(H,115,139)(H,116,134)(H,117,142)(H,118,140)(H,119,141)(H,120,136)(H,121,133)(H,149,150)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,73-,74-,75-/m0/s1 |
InChI 键 |
DOHIZXBJKLFYHI-BVJPZTDTSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CN=CN5)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CN=CN5)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



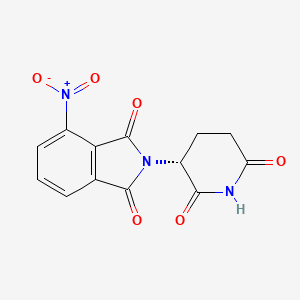

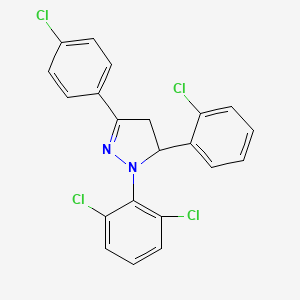
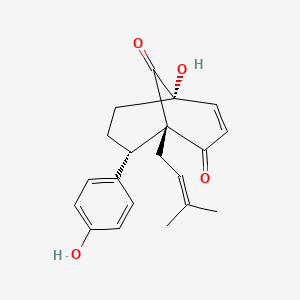
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
